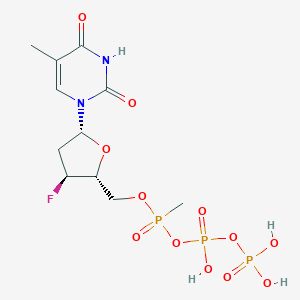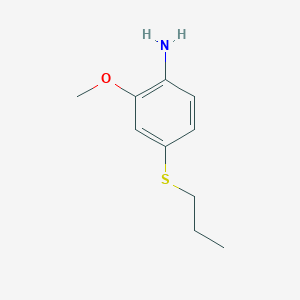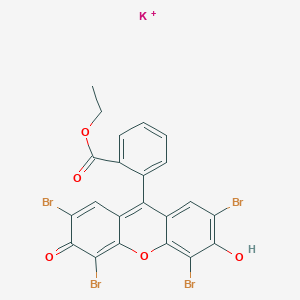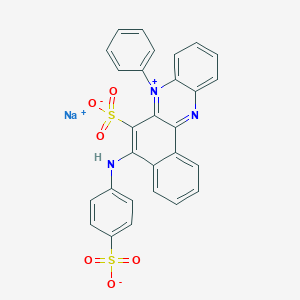
d-Ftmpp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ftmpp, also known as 2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in scientific research. D-Ftmpp belongs to the class of benzoxazine compounds that have been shown to interact with the dopamine receptor system.
科学研究应用
D-Ftmpp has been extensively studied for its potential use in scientific research. It has been shown to interact with the dopamine receptor system and has been used as a tool to study the role of dopamine in various physiological and pathological conditions. D-Ftmpp has been used to study the effects of dopamine on learning and memory, drug addiction, and Parkinson's disease.
作用机制
D-Ftmpp has been shown to selectively activate the D1 dopamine receptor subtype. It binds to the receptor and induces a conformational change that activates downstream signaling pathways. The activation of the D1 receptor has been shown to increase the levels of cyclic AMP (cAMP) and activate protein kinase A (PKA) signaling pathways. These signaling pathways are involved in the regulation of various physiological processes, including learning and memory, drug addiction, and movement.
Biochemical and Physiological Effects:
D-Ftmpp has been shown to have various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, suggesting its potential use in the treatment of cognitive disorders. D-Ftmpp has also been shown to modulate the reward system in the brain, suggesting its potential use in the treatment of drug addiction. In addition, D-Ftmpp has been shown to improve motor function in animal models of Parkinson's disease, suggesting its potential use in the treatment of movement disorders.
实验室实验的优点和局限性
D-Ftmpp has several advantages for use in lab experiments. It is a selective agonist for the D1 dopamine receptor subtype, which allows for the specific activation of this receptor without affecting other dopamine receptor subtypes. This selectivity allows for the precise study of the role of the D1 receptor in various physiological and pathological conditions. However, D-Ftmpp also has limitations. Its effects are limited to the activation of the D1 receptor subtype, which may not fully reflect the complex interactions of the dopamine system in the brain. In addition, the use of D-Ftmpp in lab experiments requires careful consideration of the dose and duration of treatment to avoid potential side effects.
未来方向
There are several future directions for research on D-Ftmpp. One potential direction is the study of the long-term effects of D-Ftmpp treatment on learning and memory. Another potential direction is the study of the potential use of D-Ftmpp in the treatment of drug addiction and movement disorders. In addition, further research is needed to fully understand the complex interactions of the dopamine system in the brain and the potential role of D-Ftmpp in these interactions.
Conclusion:
In conclusion, D-Ftmpp is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective activation of the D1 dopamine receptor subtype has allowed for the study of the role of this receptor in various physiological and pathological conditions. D-Ftmpp has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of D-Ftmpp in the treatment of cognitive disorders, drug addiction, and movement disorders.
合成方法
The synthesis of D-Ftmpp involves the reaction of d-Ftmpp5-methyl-3-pyridinyl-1H-inden-1-one with 4-morpholinylmethylamine in the presence of a base catalyst. The reaction yields the desired product with high purity and yield. The synthesis of D-Ftmpp has been optimized to produce the compound in large quantities for research purposes.
属性
CAS 编号 |
139459-42-0 |
|---|---|
产品名称 |
d-Ftmpp |
分子式 |
C11H18FN2O12P3 |
分子量 |
482.19 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(24-9)5-23-27(2,17)25-29(21,22)26-28(18,19)20/h4,7-9H,3,5H2,1-2H3,(H,21,22)(H,13,15,16)(H2,18,19,20)/t7-,8+,9+,27?/m0/s1 |
InChI 键 |
WKXOZXVEHIXZBC-DMCCTYFOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
同义词 |
3'-fluoro-2',3'-dideoxythymidine-5'-(alpha-methylphosphonyl)-beta,gamma-diphosphate d-FTMPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















